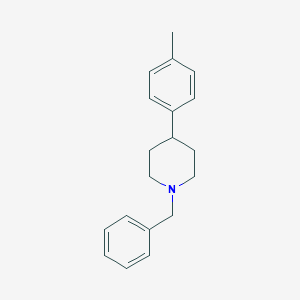

1-Benzyl-4-(4-methylphenyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-4-(4-methylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom This compound is characterized by the presence of a benzyl group and a 4-methylphenyl group attached to the piperidine ring

Métodos De Preparación

The synthesis of 1-Benzyl-4-(4-methylphenyl)piperidine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-piperidone or its hydrochloride salt with benzyl halides. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process . Another method involves the catalytic hydrogenation of 4-benzylpyridine, which is obtained by reacting 4-cyanopyridine with toluene .

Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, where the reaction conditions are optimized for high yield and purity. The use of palladium or rhodium catalysts on suitable supports, such as alumina, is common in these processes .

Análisis De Reacciones Químicas

1-Benzyl-4-(4-methylphenyl)piperidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the piperidine ring or the benzyl group, resulting in different reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or rhodium on alumina . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Benzyl-4-(4-methylphenyl)piperidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including its role as a monoamine releasing agent.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-4-(4-methylphenyl)piperidine involves its interaction with monoamine neurotransmitters. It acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin. This selectivity is due to its ability to bind to and activate specific transporters and receptors in the brain, leading to the release of these neurotransmitters into the synaptic cleft . Additionally, it functions as a monoamine oxidase inhibitor, which prevents the breakdown of monoamines and prolongs their action .

Comparación Con Compuestos Similares

1-Benzyl-4-(4-methylphenyl)piperidine can be compared with other similar compounds, such as:

4-Benzylpiperidine: This compound is structurally similar but lacks the 4-methylphenyl group.

Benzylpiperazine: Another related compound, benzylpiperazine, has a different substitution pattern on the piperidine ring and exhibits distinct pharmacological properties.

Tetrahydroisoquinoline: This compound shares some structural similarities but has a different core structure and pharmacological profile.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that are not observed in its analogs .

Actividad Biológica

1-Benzyl-4-(4-methylphenyl)piperidine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C20H23N

- Molecular Weight : 277.40 g/mol

The compound features a piperidine ring substituted with a benzyl group and a para-methylphenyl group, which contributes to its unique biological properties.

The primary mechanism of action for this compound involves its interaction with neurotransmitter systems, particularly:

- Monoamine Releasing Agent : The compound acts as a releasing agent for monoamines, particularly dopamine and norepinephrine, while showing lower affinity for serotonin. This selectivity is attributed to its ability to bind to specific transporters and receptors in the central nervous system (CNS) .

1. Antidepressant Effects

Research indicates that compounds similar to this compound may exhibit antidepressant-like effects through their action on monoamine neurotransmitter systems. Studies have shown that enhancing dopamine and norepinephrine levels can alleviate depressive symptoms .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that derivatives of piperidine, including this compound, demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

3. Antimalarial Potential

This compound has also been investigated for its potential as an antimalarial agent. In vitro studies have shown that certain derivatives exhibit nanomolar activity against Plasmodium falciparum, comparable to established treatments like chloroquine .

Case Study: Dopamine Receptor Interaction

A study focused on the interaction of piperidine derivatives with dopamine receptors highlighted the potential of this compound as a selective antagonist for the dopamine D4 receptor (D4R). This receptor is implicated in various neurological disorders, including Parkinson's disease . The compound demonstrated improved stability in biological systems compared to earlier piperidine analogs.

Pharmacokinetics and Stability

Pharmacokinetic studies revealed that compounds similar to this compound exhibit favorable absorption and distribution profiles in vivo. Specifically, they showed good brain penetration, which is crucial for CNS-targeted therapies .

Propiedades

IUPAC Name |

1-benzyl-4-(4-methylphenyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTGAWIELAGYOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340330 |

Source

|

| Record name | 1-Benzyl-4-(4-methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13314-67-5 |

Source

|

| Record name | 1-Benzyl-4-(4-methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.